N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
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Overview
Description
“N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide, a thioether, and a quinazolinone. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone ring is a common feature in many pharmaceuticals and biologically active compounds. The presence of the thioether group might also influence the compound’s reactivity and biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could influence its solubility in water, while the quinazolinone ring could affect its stability .
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions to explore their potential in medicinal chemistry. For instance, the synthesis and characterization of quinazoline derivatives have been researched for their potential as diuretic and antihypertensive agents, showcasing the structural versatility and pharmacological potential of these compounds (Rahman et al., 2014). Additionally, the facilitation of one-pot synthesis of substituted benzamides and aryl-quinazolinones emphasizes the chemical adaptability and utility of quinazoline frameworks in creating biologically active molecules (Mohebat et al., 2015).
Antimicrobial Activity
Quinazoline compounds have been evaluated for their antimicrobial properties, indicating their potential in addressing bacterial and fungal infections. Novel quinazolinone derivatives have shown promising results in antimicrobial activity studies, suggesting these compounds could contribute to developing new antimicrobial agents (Habib et al., 2013).
Anticonvulsant and Antimicrobial Activities
The exploration of quinazolinone derivatives extends into their anticonvulsant and antimicrobial activities. Synthesis of new thioxoquinazolinone derivatives and studying their anticonvulsant and antimicrobial activities contribute to the understanding of their therapeutic potential, potentially leading to the development of new treatments for convulsions and microbial infections (Rajasekaran et al., 2013).
Environment-Sensitive Fluorescent Ligands
The design and synthesis of environment-sensitive fluorescent ligands based on quinazoline structures, such as 1-arylpiperazine derivatives, highlight the compound's versatility. These ligands, with their high affinity for 5-HT1A receptors and notable fluorescence properties, demonstrate the chemical's utility in biological imaging and receptor localization, offering a tool for scientific research in neurobiology and pharmacology (Lacivita et al., 2009).
Future Directions
properties
IUPAC Name |
4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-36-16-15-29-26(34)20-13-11-19(12-14-20)17-32-27(35)21-7-3-4-8-22(21)31-28(32)38-18-25(33)30-23-9-5-6-10-24(23)37-2/h3-14H,15-18H2,1-2H3,(H,29,34)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFCTSFPXJJUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide |
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